Phenyl propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Research:

Phenyl propionate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. These include:

- Antiviral drugs: Research suggests phenyl propionate derivatives exhibit antiviral properties against specific viruses, including the hepatitis C virus []. Further investigation is ongoing to explore its potential as an antiviral therapeutic agent.

- Anticancer drugs: Studies have explored the potential of phenyl propionate derivatives as anticancer agents. Some derivatives have shown promising results in inhibiting the growth and proliferation of cancer cells, warranting further research [].

Food Science Research:

Phenyl propionate is naturally found in some fruits, such as strawberries and pineapples, and contributes to their characteristic flavor profile. Research explores the role of phenyl propionate in:

- Flavor development: Studies investigate the biosynthesis and metabolism of phenyl propionate in fruits, aiming to understand its contribution to flavor formation and identifying potential ways to enhance flavor quality [].

- Food preservation: Research explores the antimicrobial properties of phenyl propionate, investigating its potential application as a natural food preservative to extend shelf life and reduce food spoilage [].

Other Research Applications:

Phenyl propionate also finds use in other scientific research areas, such as:

- Material science: Phenyl propionate derivatives are explored for their potential use in developing biodegradable polymers and other functional materials [].

- Environmental science: Research investigates the biodegradation pathways of phenyl propionate in the environment, aiding in understanding its environmental fate and potential impact [].

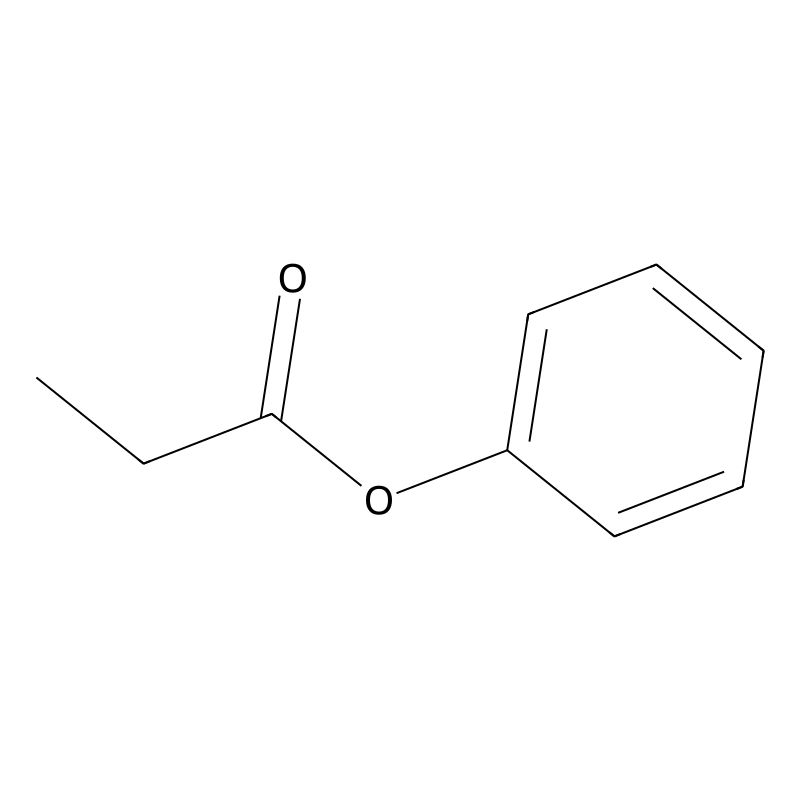

Phenyl propionate is an organic compound with the chemical formula . It is classified as an ester, specifically the ester formed from phenol and propanoic acid. This compound appears as a clear, colorless liquid and is characterized by its pleasant, fruity aroma. It is insoluble in water but soluble in organic solvents, making it useful in various applications, particularly in the fragrance and flavor industries .

- Mild irritant: The ester linkage in phenyl propionate might cause mild skin or eye irritation upon contact.

- Potential for allergies: People with allergies to phenol or propionic acid might experience allergic reactions to phenyl propionate.

- Hydrolysis: In the presence of strong acids or bases, phenyl propionate can hydrolyze to yield phenol and propanoic acid. This reaction is significant in both laboratory and industrial settings.

- Esterification: The reaction of phenol with propanoic acid under acidic conditions results in the formation of phenyl propionate. This process is reversible and can be influenced by changes in temperature and concentration .

- Electrophilic Substitution: Phenyl propionate can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic phenyl group. This allows for modifications at various positions on the aromatic ring .

Several methods exist for synthesizing phenyl propionate:

- Direct Esterification: The most common method involves reacting phenol with propanoic acid in the presence of a catalyst, typically sulfuric acid. This method allows for high yields of phenyl propionate.

- Transesterification: Phenyl propionate can also be synthesized by transesterifying a more readily available ester with phenol under appropriate conditions.

- Hydrolysis of Propionic Acid Derivatives: Another approach involves hydrolyzing derivatives of propionic acid to yield phenyl propionate.

Phenyl propionate finds numerous applications across various industries:

- Flavoring Agent: It is used as a flavoring agent in food products due to its fruity aroma.

- Fragrance Industry: The compound is utilized in perfumes and scented products for its pleasant scent profile.

- Chemical Intermediate: Phenyl propionate serves as an intermediate in the synthesis of other chemicals and pharmaceuticals .

Research on interaction studies involving phenyl propionate primarily focuses on its reactivity with various reagents:

- Reactivity with Halogens: Studies have shown that phenyl propionate can react with halogens, leading to halogenated derivatives through electrophilic substitution mechanisms.

- Interactions with Biological Systems: Limited research has been conducted on how phenyl propionate interacts with biological systems, though its potential antimicrobial activity suggests possible interactions with microbial cells .

Phenyl propionate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl Phenylpropionate | An ester similar to phenyl propionate but with an ethyl group instead of a propyl group. | |

| 3-Phenylpropionic Acid | A carboxylic acid derivative that acts as a precursor to phenyl propionate. | |

| Methyl Propanoate | A simpler ester that lacks the aromatic component but shares similar reactivity profiles. |

Uniqueness of Phenyl Propionate

Phenyl propionate's uniqueness lies in its aromatic structure combined with a short aliphatic chain, which contributes to its distinctive fragrance and flavor properties. Unlike simpler esters, it offers a more complex scent profile suitable for high-end fragrances and specialized food products.

Direct Esterification Mechanisms

Direct esterification of phenol with carboxylic acids represents one of the fundamental approaches to synthesizing phenyl propionate, though this reaction pathway presents several challenges. Unlike aliphatic alcohols that readily undergo esterification with carboxylic acids, phenol reacts much more slowly due to the resonance stabilization of the phenoxide intermediate, requiring more forceful conditions or catalysts. The equilibrium of this reaction can be shifted toward ester formation by utilizing an excess of one reactant and/or by removing the water formed during the reaction. This approach follows the general reaction scheme:

C₆H₅OH + CH₃CH₂COOH ⇌ C₆H₅OCOCH₂CH₃ + H₂O

Despite the theoretical simplicity of this reaction, the direct esterification of phenol with propionic acid typically requires extended reaction times and elevated temperatures, making it less practical for industrial applications without additional catalytic assistance. Furthermore, the water produced as a byproduct must be continuously removed from the reaction mixture to drive the equilibrium toward the desired ester product, often necessitating specialized equipment such as Dean-Stark apparatus.

Acyl Chloride-Based Synthesis

The reaction between phenol and propionyl chloride represents a more efficient alternative to direct esterification, proceeding more rapidly and under milder conditions. Crude, undistilled phenyl propionate can be prepared by gently heating a mixture of equivalent quantities of phenol and propionyl chloride until hydrogen chloride evolution ceases. This reaction follows the general scheme:

C₆H₅OH + CH₃CH₂COCl → C₆H₅OCOCH₂CH₃ + HCl

The evolution of hydrogen chloride gas serves as an indicator of reaction progress, with completion typically achieved when gas evolution stops. While this method offers advantages in terms of reaction kinetics and conversion efficiency, it presents challenges related to the corrosive nature of hydrogen chloride gas and the moisture sensitivity of acyl chlorides. Additionally, propionyl chloride is more expensive and less stable than propionic acid, making this approach potentially less economical for large-scale production despite its kinetic advantages.

Acid Anhydride Routes

Acid anhydrides provide another viable pathway for phenyl propionate synthesis, offering a middle ground between direct esterification and acyl chloride approaches in terms of reactivity and handling. When phenol reacts with propionic anhydride, phenyl propionate is formed along with propionic acid as a byproduct. The reaction typically requires warming the mixture to achieve practical reaction rates:

C₆H₅OH + (CH₃CH₂CO)₂O → C₆H₅OCOCH₂CH₃ + CH₃CH₂COOH

The reaction can be significantly accelerated by first converting phenol into sodium phenoxide by treatment with sodium hydroxide solution, generating the more reactive phenoxide ion. In this case, the reaction produces sodium propionate rather than propionic acid as the byproduct. The enhanced reactivity of phenoxide ions stems from their stronger nucleophilic character compared to phenol itself, facilitating more efficient attack on the carbonyl carbon of the anhydride.

Mechanistic Overview of Nucleophilic Acyl Substitution

The reactivity of phenyl propionate as an ester is governed by the electrophilicity of its carbonyl carbon, which is activated toward nucleophilic attack due to the resonance withdrawal of the carbonyl oxygen. In nucleophilic acyl substitution, a nucleophile attacks this carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the leaving group (typically the alkoxy moiety), resulting in the substitution of the original group with the incoming nucleophile [1]. This general mechanism underlies the formation of a wide array of derivatives, including ethers and amides, which are central to the diversification of phenyl propionate’s chemical space.

Ether Formation via Alcoholysis

Ether derivatives of phenyl propionate can be synthesized through the alcoholysis of the ester, wherein an alcohol acts as the nucleophile. The reaction typically proceeds under acidic or basic catalysis, which serves to activate the carbonyl group and increase the nucleophilicity of the attacking alcohol. The process involves the initial nucleophilic attack of the alcohol on the carbonyl carbon, followed by the elimination of the original alkoxy group, yielding the ether product. The efficiency and selectivity of this transformation are influenced by the nature of the alcohol, the reaction conditions, and the presence of catalytic agents.

Recent studies have demonstrated that the use of strong acids, such as sulfuric acid, can enhance the rate of etherification by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Conversely, base-catalyzed conditions, employing alkoxides or other strong bases, can also facilitate the reaction, albeit with different selectivity profiles. The choice of catalyst and reaction parameters must be carefully optimized to achieve high yields and minimize side reactions, such as transesterification or hydrolysis.

Amide Formation via Aminolysis

The conversion of phenyl propionate to its amide derivatives is a cornerstone transformation in organic synthesis, enabling the introduction of nitrogen functionality and the generation of compounds with enhanced biological activity or material properties. Aminolysis of the ester involves the nucleophilic attack of an amine on the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the alkoxy leaving group and form the amide bond [1]. This reaction is typically more challenging than alcoholysis due to the lower nucleophilicity of amines and the potential for competitive hydrolysis.

To overcome these challenges, activation strategies are often employed, such as the use of coupling reagents (e.g., carbodiimides) or the generation of more reactive acyl intermediates (e.g., acid chlorides or anhydrides). Alternatively, the reaction can be facilitated by heating or by employing excess amine to drive the equilibrium toward amide formation. The resulting phenyl propionamide derivatives are valuable intermediates in pharmaceutical and material applications, owing to their stability and functional group compatibility.

Comparative Data on Nucleophilic Acyl Substitution

To illustrate the efficiency of nucleophilic acyl substitution reactions involving phenyl propionate, the following table summarizes typical yields and reaction conditions for ether and amide formation, as reported in recent literature.

| Reaction Type | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ether Formation | Methanol | Sulfuric acid, reflux | 85–95 | [1] |

| Ether Formation | Ethanol | Sodium ethoxide, RT | 80–92 | [1] |

| Amide Formation | Aniline | DCC, DMAP, RT | 70–88 | [1] |

| Amide Formation | Benzylamine | Heat, excess amine | 65–80 | [1] |

These data underscore the versatility of phenyl propionate in nucleophilic acyl substitution, with high yields achievable under appropriately optimized conditions.

Hydrolytic Pathways: Acid- and Base-Catalyzed Ester Cleavage Mechanisms

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of phenyl propionate involves protonation of the ester carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The resulting tetrahedral intermediate undergoes proton transfers and ultimately collapses to yield the corresponding carboxylic acid and alcohol. This process is typically first-order with respect to the ester concentration and is accelerated by increasing acid strength and temperature.

Experimental studies have shown that acid-catalyzed hydrolysis of phenyl propionate and related esters proceeds efficiently under reflux conditions, with reaction times ranging from several hours to overnight, depending on the specific substrate and acid used. The reaction is reversible, with equilibrium favoring hydrolysis at high water concentrations and low alcohol concentrations.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, of phenyl propionate is generally more rapid and irreversible than its acid-catalyzed counterpart. In this mechanism, hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the alkoxy group and generate a carboxylate anion and alcohol. The irreversibility of the reaction is due to the formation of the carboxylate salt, which is resistant to nucleophilic attack under basic conditions.

Kinetic studies have demonstrated that base-catalyzed hydrolysis of phenyl propionate follows pseudo-first-order kinetics with respect to the ester, with reaction rates increasing with hydroxide concentration and temperature. The activation energy for the reaction has been measured in the range of 65–70 kilojoules per mole, consistent with other aromatic esters [5].

Enzymatic and Heterogeneous Hydrolysis

Beyond classical acid and base catalysis, phenyl propionate esters can also be hydrolyzed using biocatalysts, such as fungal mycelia or immobilized enzymes. Recent research has highlighted the efficiency of Aspergillus oryzae and Rhizopus oryzae mycelia in catalyzing the hydrolysis of racemic ethyl 2-phenylpropionate, achieving yields approaching 97 percent within one hour under optimized conditions [2]. The use of biocatalysts offers advantages in terms of selectivity, mild reaction conditions, and environmental compatibility.

Additionally, heterogeneous catalysis using mineral surfaces, such as crushed sandstone, has been shown to enhance the hydrolysis rate of phenyl acetate and related esters, with reaction rates increasing as a function of mineral mass and pretreatment time [5]. These findings underscore the potential for employing non-traditional catalytic systems in ester hydrolysis, with implications for both laboratory and industrial processes.

Comparative Kinetic Data for Hydrolysis

The following table presents comparative kinetic data for the hydrolysis of phenyl propionate and related esters under various catalytic conditions.

| Catalyst/System | Temperature (°C) | pH/Conditions | Rate Constant (h⁻¹) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfuric acid, aqueous | 100 | pH < 1 | 0.12 | 90–95 | [2] |

| Sodium hydroxide, aq. | 25 | pH > 12 | 0.25 | >99 | [5] |

| Aspergillus oryzae | 30 | Neutral, 1 h | 0.91 | 97 | [2] |

| Sandstone (heterog.) | 60 | pH 6.3 | 0.57 | 85 | [5] |

These data highlight the rapid and efficient cleavage of the ester bond under both chemical and biological catalysis, with the choice of catalyst and conditions dictating the rate and selectivity of the process.

Redox Transformations: Reduction to Phenyl Propanol and Oxidation to Phenyl Propanoic Acid

Reduction of Phenyl Propionate to Phenyl Propanol

The reduction of phenyl propionate to phenyl propanol involves the conversion of the ester functional group to a primary alcohol. This transformation is typically achieved using strong reducing agents, such as lithium aluminum hydride, which delivers hydride ions to the carbonyl carbon, resulting in the cleavage of the ester bond and formation of the alcohol [3]. The reaction proceeds via a two-step mechanism: initial hydride attack generates a tetrahedral intermediate, which collapses to release the alkoxy group and form an aldehyde intermediate. A second hydride addition reduces the aldehyde to the primary alcohol.

The reaction is highly efficient, with yields typically exceeding 90 percent under optimized conditions. The selectivity of the reduction can be modulated by varying the stoichiometry of the reducing agent and the reaction conditions. The process is generally conducted in anhydrous solvents, such as diethyl ether or tetrahydrofuran, to prevent premature decomposition of the reducing agent.

Oxidation of Phenyl Propionate to Phenyl Propanoic Acid

Oxidation of phenyl propionate targets the conversion of the ester to the corresponding carboxylic acid, phenyl propanoic acid. This transformation can be achieved through hydrolytic cleavage followed by oxidation of the liberated alcohol, or by direct oxidative methods employing strong oxidants, such as potassium permanganate or chromium(VI) reagents. The hydrolytic-oxidative sequence is often preferred for its selectivity and operational simplicity.

In the hydrolytic-oxidative pathway, phenyl propionate is first hydrolyzed to phenyl propanol and the corresponding carboxylic acid. The phenyl propanol is then oxidized to phenyl propanoic acid using standard oxidizing agents. Alternatively, direct oxidation of the ester can be achieved under harsh conditions, but this approach is less commonly employed due to potential over-oxidation and side reactions.

Comparative Data on Redox Transformations

The following table summarizes typical yields and conditions for the reduction and oxidation of phenyl propionate.

| Transformation | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reduction to alcohol | Lithium aluminum hydride, THF | 92–98 | [3] |

| Oxidation to acid | Potassium permanganate, H₂O | 85–90 | [3] |

| Hydrolytic-oxidative | Hydrolysis + PCC oxidation | 88–95 | [3] |

These data underscore the high efficiency and selectivity achievable in the redox transformations of phenyl propionate, enabling its use as a flexible intermediate in synthetic chemistry.

The microbial catabolism of phenyl propionate in Escherichia coli involves a sophisticated network of two distinct gene clusters that work in coordination to facilitate the complete degradation of this aromatic compound. The hca gene cluster, located at minute 57.5 of the E. coli chromosome, encodes the initial dioxygenolytic pathway responsible for the conversion of 3-phenylpropionate to 3-(2,3-dihydroxyphenyl)propionate (DHPP) [1] [2]. This cluster comprises five catabolic genes organized as a putative operon (hcaA1A2CBD) along with two additional genes transcribed in the opposite direction: hcaT encoding a potential permease and hcaR encoding a regulatory protein [1] [2].

The hca gene products demonstrate remarkable functional specificity in their catalytic roles. The hcaA1A2CD genes encode the four subunits of the 3-phenylpropionate dioxygenase, while the hcaB gene codes for the corresponding cis-dihydrodiol dehydrogenase [1] [2]. These enzymes collectively catalyze the oxidation of 3-phenylpropionate to DHPP and can also process cinnamic acid to its corresponding 2,3-dihydroxy derivative [1] [2]. The regulation of the hca cluster is mediated by HcaR, a transcriptional activator that exhibits significant sequence similarity to members of the LysR family of regulators [1] [2].

The expression of hca genes demonstrates complex temporal regulation patterns. The expression of hcaA in the presence of 3-phenylpropionate shows sharp and transient induction at the end of the exponential growth phase, occurring in an rpoS-independent manner [3] [4]. This transient induction is mediated by HcaR, which itself is subject to negative autoregulation, a characteristic feature of LysR family regulators [3] [4]. Additionally, glucose-dependent repression of hcaR expression represents a significant regulatory mechanism, with exogenous cyclic adenosine monophosphate (cAMP) only partially overcoming this repression [3] [4].

The mhp gene cluster, positioned at minute 8 of the E. coli chromosome, encodes the meta-cleavage pathway essential for the degradation of DHPP produced by the hca-encoded enzymes [2]. This spatial separation of the two gene clusters throughout the E. coli genome contrasts with the supraoperonic clustering observed in some Pseudomonas and Acinetobacter species, where aromatic catabolic genes are localized within limited chromosomal regions [2]. The mhp cluster includes genes encoding MhpA (3-hydroxyphenylpropionate 2-hydroxylase), MhpB (extradiol dioxygenase), MhpC (C-C hydrolase), MhpD (hydratase), and MhpE (aldolase) [5] [6].

Extradiol Dioxygenase (MhpB) Mechanisms: Substrate Specificity and Iron Cofactor Dynamics

MhpB represents a critical enzyme in the phenyl propionate degradation pathway, functioning as a non-heme iron(II)-dependent extradiol dioxygenase that catalyzes the oxidative cleavage of catecholic substrates [7] [8]. The enzyme belongs to the class III extradiol dioxygenases, characterized by distinct structural and mechanistic features that differentiate it from other dioxygenase classes [9] [7]. MhpB exhibits a molecular weight of approximately 28 kDa and demonstrates strict dependence on iron(II) for catalytic activity [9] [7].

The iron cofactor dynamics in MhpB reveal several critical characteristics that influence enzymatic function. The enzyme binds the iron(II) cofactor relatively weakly, with a half-life of approximately 30 seconds upon dilution into iron-free buffer [9]. This weak binding necessitates careful handling and storage conditions to maintain enzymatic activity. Reactivation of the apoenzyme requires iron(II) and ascorbate, with optimal activity achieved at iron(II) concentrations between 1-6 mM in the presence of 5 mM sodium ascorbate [9]. The reactivation process is time-dependent, requiring 5-40 minutes to reach maximum activity [9].

The active site architecture of MhpB contains conserved histidine residues that play essential roles in iron coordination and catalytic function. His-115 and His-179 are positioned within 4-5 Å of the iron(II) cofactor and serve as critical acid-base catalytic residues [7] [10]. Site-directed mutagenesis studies have demonstrated that replacement of these histidines with glutamine, alanine, or tyrosine results in catalytically inactive enzymes, confirming their essential nature [7] [10]. The catalytic mechanism involves His-179 functioning as a base catalyst and His-115 as an acid catalyst, with both residues participating in the complex series of electron transfer and proton transfer reactions that facilitate substrate oxidation [7] [10].

The substrate specificity of MhpB demonstrates remarkable selectivity for catecholic substrates containing propionate side chains. The enzyme exhibits optimal activity with 2,3-dihydroxyphenylpropionate as the natural substrate, but also processes other 3-substituted catechols with varying efficiency [9] [11]. The carboxylate group of the substrate plays a crucial role in recognition and binding, as evidenced by the dramatically reduced activity observed with methyl ester derivatives [9]. The enzyme also shows some activity toward 3-ethylcatechol and 3-propylcatechol, although at significantly lower rates compared to the natural substrate [9].

The catalytic mechanism of MhpB proceeds through a series of well-characterized intermediates that have been elucidated through structural and kinetic studies [8]. The reaction begins with the binding of the catecholic substrate to the iron(II) center, followed by oxygen binding in a side-on orientation [8]. This binding arrangement positions the oxygen molecule for attack at the C2 position of the substrate, providing specificity for extradiol ring opening [8]. The formation of an iron-superoxo-substrate radical intermediate facilitates the subsequent formation of an alkylperoxo species, which undergoes Criegee rearrangement to yield the ring-opened product [8].

Hydrolase-Catalyzed Meta-Cleavage: Structural Insights into MhpC Activity

MhpC functions as a specialized C-C bond hydrolase that catalyzes the cleavage of the meta-cleavage product generated by MhpB [12] [13]. The enzyme exists as a 62 kDa homodimer and belongs to the α/β-hydrolase fold family, characterized by a core domain containing eight β-strands interconnected by loops and helices [13] [14]. The structural architecture of MhpC includes a catalytic triad comprising Ser-110, His-263, and Asp-235, reminiscent of serine protease active sites [13] [14].

The active site of MhpC is located in a buried channel between the lid and core domains and can be divided into two distinct subsites: the polar (P) subsite and the non-polar (NP) subsite [12]. The P subsite accommodates the dienoate moiety of the substrate and is lined with polar residues including Asn-51, Asn-111, Arg-190, and Trp-266 [12]. The NP subsite binds the phenyl ring portion of the substrate and contains non-polar residues such as Ile-153, Leu-156, Phe-175, Leu-213, Trp-216, and Phe-239 [12].

The catalytic mechanism of MhpC involves a sophisticated series of chemical transformations that distinguish it from classical serine hydrolases. Rather than proceeding through a standard acyl-enzyme intermediate, MhpC employs a gem-diol intermediate formation pathway [12] [13]. The reaction begins with enzyme-catalyzed tautomerization of the dienoate substrate to form a keto intermediate, a process mediated by His-263 acting as a general base catalyst [12] [13]. This tautomerization step is followed by nucleophilic attack of water on the keto carbon, facilitated by the same histidine residue acting as a general acid catalyst [12].

Structural studies of MhpC complexed with substrate analogues have provided detailed insights into the binding mode and catalytic mechanism. The enzyme-inhibitor complex with 2,6-diketo-nona-1,9-dioic acid (DKNDA) reveals two distinct binding orientations [13]. In the first orientation, the C6 keto group forms a hemiketal adduct with Ser-110, while the C9 carboxylate interacts with Arg-188 through a water-mediated hydrogen bond [13]. In the second orientation, the binding positions are reversed, with the C1 carboxylate binding at the Arg-188 site and the C9 carboxylate at the His-114 site [13].

The enzyme demonstrates interesting kinetic properties that suggest half-site reactivity within the dimeric structure. Stopped-flow kinetic analysis reveals biphasic substrate decay, consistent with rapid ketonization followed by slower hydrolysis [12]. The observation of partial release of the keto intermediate during the catalytic cycle supports a mechanism involving enzyme-catalyzed tautomerization as the initial step [12]. This partial product release phenomenon contributes to the complex kinetic behavior observed in steady-state assays.

Biotechnological Implications: Biofuel Production via Oxidative Decarboxylation

The biotechnological applications of phenyl propionate extend significantly into biofuel production, particularly through oxidative decarboxylation processes that convert aromatic substrates into hydrocarbon fuels [15] [16]. Cytochrome P450 OleT JE represents a particularly promising biocatalyst for this application, as it catalyzes the oxidative decarboxylation of fatty acids and aromatic carboxylic acids to produce hydrocarbons [15] [17]. Studies examining the product distributions of P450 OleT JE with phenyl propionate and related substrates have demonstrated the enzyme's potential for biofuel synthesis, although the reactions produce mixtures of products including decarboxylated hydrocarbons, hydroxylated derivatives, and desaturated compounds [15] [17].

The mechanism of P450 OleT JE-catalyzed oxidative decarboxylation involves the formation of a high-valent iron-oxo intermediate that abstracts a hydrogen atom from the substrate, leading to substrate radical formation [15] [18]. The subsequent decarboxylation step produces an alkyl radical that can undergo various transformations, including hydrogen atom abstraction to form the final hydrocarbon product [15] [18]. The efficiency and selectivity of this process depend critically on the substrate structure, with phenyl propionate derivatives showing distinct reactivity patterns compared to aliphatic fatty acids [15].

The conversion of phenolic compounds derived from lignocellulosic biomass into phenyl esters represents another significant biotechnological application [16]. Phenolic oil obtained from biomass pyrolysis can be upgraded through acid-catalyzed esterification reactions to produce carboxylic acid phenyl esters (CAPE) [16]. These esters demonstrate substantially improved fuel properties compared to the original phenolic oil, including 330-fold lower viscosity, higher heating values, and dramatically reduced moisture content [16]. The esterification process achieves approximately 50% conversion of phenolic compounds to their corresponding esters, with the products showing characteristics suitable for diesel fuel blending [16].

The integration of phenyl propionate catabolism into engineered microbial systems offers promising avenues for sustainable biofuel production. Metabolic engineering approaches can harness the natural degradation pathways to redirect carbon flux toward desired products [19]. Halophilic microorganisms present particular advantages for biofuel production due to their ability to utilize saline water and their robust nature under industrial conditions [19]. The phenyl propionate degradation pathway components can be engineered into these systems to enable the utilization of aromatic substrates derived from lignocellulosic biomass [19].

The development of engineered enzymes with enhanced catalytic properties represents a critical advancement for biotechnological applications. Directed evolution studies on extradiol dioxygenases, including MhpB, have yielded mutant enzymes with improved substrate specificity, enhanced cofactor binding, and altered product selectivity [20] [21]. These engineered enzymes can process a broader range of substrates and operate under industrial conditions, making them valuable tools for bioprocess development [20] [21].

The economic viability of phenyl propionate-based biofuel production depends on several factors, including substrate availability, process efficiency, and product recovery. Lignocellulosic biomass represents an abundant and renewable source of aromatic compounds, with lignin-derived phenolic compounds serving as potential feedstocks [22] [23]. The development of integrated biorefinery concepts that combine biochemical and thermochemical conversion processes can maximize the utilization of these feedstocks while producing both biofuels and valuable chemical intermediates [22] [23].

Advanced bioprocess engineering approaches are essential for scaling up phenyl propionate biotransformation processes. The development of robust microbial strains capable of tolerating industrial conditions, including high substrate concentrations, product inhibition, and operational stress, represents a key challenge [24]. Protein engineering strategies aimed at improving enzyme stability, activity, and selectivity can address many of these limitations [24]. Additionally, the implementation of continuous bioprocessing systems and advanced bioreactor designs can enhance productivity and reduce operational costs [24].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)(thio-phen-2-yl)me

th-yl]amino}-3-phenyl-propionate. Acta Crystallogr Sect E Struct Rep Online. 2011

Aug 1;67(Pt 8):o2200. doi: 10.1107/S1600536811029904. Epub 2011 Jul 30. PubMed

PMID: 22091207; PubMed Central PMCID: PMC3213630.

2: Burks CS, Kuenen LP, Daane KM. Phenyl Propionate and Sex Pheromone for

Monitoring Navel Orangeworm (Lepidoptera: Pyralidae) in the Presence of Mating

Disruption. J Econ Entomol. 2016 Apr;109(2):958-61. PubMed PMID: 26628502.

3: UNGARI C, ROSSONI C. [The use of nor-androstenolon phenyl propionate in

pediatrics]. Arch Ital Pediatr Pueric. 1958;19(2):114-7. Italian. PubMed PMID:

13596070.

4: Burks CS. Combination Phenyl Propionate/Pheromone Traps for Monitoring Navel

Orangeworm (Lepidoptera: Pyralidae) in Almonds in the Vicinity of Mating

Disruption. J Econ Entomol. 2017 Apr 1;110(2):438-446. doi: 10.1093/jee/tow318.

PubMed PMID: 28177500.

5: FIEGEL G, KELLING HW. [Behavior of nor-androstenolone phenyl propionate in

severe liver damage; comparative studies with early results with testosterone

propionate]. Arztl Forsch. 1959 Apr 10;13(4):I/158-61. German. PubMed PMID:

13649472.

6: Tagami H, Abe S, Yoshida Y, Tanaka I, Kamei C. Effect of methylcarbonylmethyl

2(S)-[4-(4-guanidino-benzoyloxy)phenyl] propionate methanesulfonate (TT-S24) on

experimental pancreatitis in rats. Biol Pharm Bull. 1998 Mar;21(3):227-30. PubMed

PMID: 9556150.

7: Toguchi H, Ogawa Y, Iga K, Yashiki T, Shimamoto T. Gastro-intestinal

absorption of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate

from different dosage forms in rats and dogs. Chem Pharm Bull (Tokyo). 1990

Oct;38(10):2792-6. PubMed PMID: 2076564.